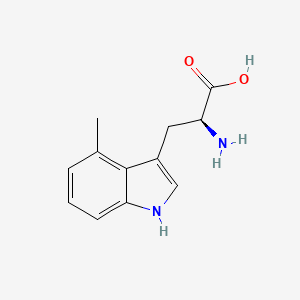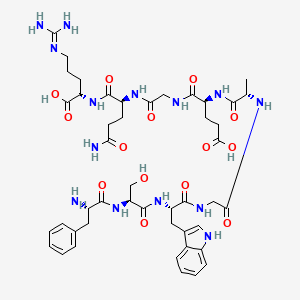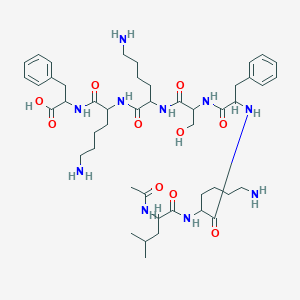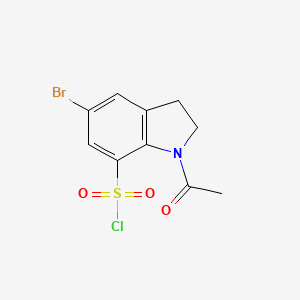
4-Methyltryptophan
Descripción general
Descripción
4-Methyltryptophan, also known as this compound, is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent and Infrared Probes
Tryptophan derivatives like 4-Methyltryptophan are utilized as site-specific biological probes. Huang et al. (2018) explored the use of ester-derivatized indoles, including methyl indole-4-carboxylate, as spectroscopic probes to study local protein environments. These derivatives have potential as fluorescent probes due to their emission at longer wavelengths and their utility in computational modeling of electronic transitions in indole (Huang et al., 2018).
Enzyme Inhibition and Prenylation Studies
This compound is a competitive inhibitor of the enzyme dimethylallyltryptophan synthase, which catalyzes prenylation in ergot alkaloid biosynthesis. Rudolf et al. (2013) found that this compound could undergo multisite prenylation, providing insight into the mechanism of action of this enzyme (Rudolf et al., 2013).
Chemoenzymatic Synthesis of Prenylated Indole Derivatives
Steffan et al. (2007) conducted a study on 4-dimethylallyltryptophan synthase, FgaPT2, from Aspergillus fumigatus, finding that it could accept various indole derivatives including this compound as substrates. This work offers insights into the potential for producing 4-dimethylallylated indole derivatives via chemoenzymatic synthesis (Steffan et al., 2007).
Role in Peptide Interaction and Inhibition
Katragadda et al. (2006) explored the role of various tryptophan analogs, including 1-methyltryptophan, in modifying the activity of the peptide complement inhibitor, compstatin. Their findings highlight the significance of hydrophobic interactions and hydrogen bonds in the interaction of these analogs with complement C3, offering a pathway for the development of clinical complement inhibitors (Katragadda et al., 2006).
Gene Expression in Rice Mutants
Research by Kim et al. (2009) on 5-Methyltryptophan-resistant rice mutants identified genes with differential expression patterns, providing insights into the resistance mechanism to this tryptophan analog. This study suggests potential applications in understanding plant defense and stress responses (Kim et al., 2009).
Role in Cancer Chemotherapy
Karunakaran et al. (2008) found that 1-methyltryptophan, a tryptophan derivative, is a transportable substrate for the amino acid transporter ATB0,+. This discovery reveals the potential of ATB0,+ as a drug target in cancer chemotherapy, where tryptophan derivatives like 1-methyltryptophan could play a significant role (Karunakaran et al., 2008).
Synthesis of Bioactive Natural Products
Francis et al. (2017) demonstrated the use of engineered tryptophan synthase for the efficient production of β-Methyltryptophan, a precursor in the biosynthesis of bioactive natural products. This method opens up new pathways for the synthesis of peptidomimetic-based therapeutics (Francis et al., 2017).
Mecanismo De Acción
Target of Action
4-Methyltryptophan primarily targets the aminoacylation of tryptophan specific transfer ribonucleic acid (tRNA Trp) . This process is crucial for protein synthesis, as it attaches the amino acid tryptophan to its corresponding tRNA molecule, which is then used in the translation process to build proteins .
Mode of Action
The mode of action of this compound is competitive inhibition . It competes with tryptophan for the active site of the enzyme responsible for the aminoacylation of tRNA Trp .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tryptophan metabolic pathway . By inhibiting the aminoacylation of tRNA Trp, this compound disrupts the normal flow of this pathway, leading to a decrease in the production of proteins that require tryptophan .
Result of Action
The primary result of this compound’s action is a reduction in cell growth and protein synthesis . By depleting the cells of charged tRNA Trp, it inhibits the production of proteins that require tryptophan, leading to a slowdown in cell growth and protein synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other tryptophan analogues or competitive inhibitors could affect its efficacy. Additionally, the stability of this compound could be influenced by factors such as pH, temperature, and the presence of certain enzymes . .
Análisis Bioquímico
Biochemical Properties
4-Methyltryptophan interacts with various enzymes and proteins. For instance, it has been found to inhibit the aminoacylation of tryptophan-specific transfer ribonucleic acid (tRNA Trp) in Saccharomyces cerevisiae . This interaction is competitive, meaning that this compound competes with tryptophan for the same binding site on the enzyme .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. Its ability to inhibit certain enzymes suggests that it could influence various cellular functions. For example, by inhibiting the aminoacylation of tRNA Trp, this compound could potentially affect protein synthesis, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of certain enzymes. For instance, in the case of tRNA Trp aminoacylation, this compound competes with tryptophan for the same binding site on the enzyme, thereby inhibiting the enzyme’s activity . This could lead to changes in gene expression and other cellular processes.
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as tryptophan, given its structural similarity to this essential amino acid. Tryptophan is metabolized via the kynurenine and serotonin pathways, among others .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-2-4-10-11(7)8(6-14-10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJGLSZLQLNZIW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921236 | |
| Record name | 4-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-33-6, 1139-73-7 | |
| Record name | 4-Methyl-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyltryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)

![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)
![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)







![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)

